Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate
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Overview
Description
Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate is an organic compound with the molecular formula C8H7ClFNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a methyl ester group attached to the 2-position of the pyridine ring. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate typically involves the reaction of 2-chloro-5-fluoropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in solvents like DMF or DMSO.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Hydrolysis: Formation of 2-(4-chloro-5-fluoropyridin-2-yl)acetic acid.
Oxidation and Reduction: Formation of pyridine N-oxides or amines.
Scientific Research Applications
Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyridine ring enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-fluoropyridin-2-yl)acetate
- Methyl 2-(4-chloro-3-fluoropyridin-2-yl)acetate
- Methyl 2-(4-bromo-5-fluoropyridin-2-yl)acetate
Uniqueness
Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate is unique due to the specific positioning of the chloro and fluoro substituents on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in research and development .
Biological Activity
Methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8ClFNO2
- Molecular Weight : 203.61 g/mol
- CAS Number : 1234567 (example)
The presence of a pyridine ring and halogen substitutions (chlorine and fluorine) are significant for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties, particularly in targeting specific cancer cell lines. For instance, studies have demonstrated its potential to inhibit the growth of various cancer types by interfering with cellular signaling pathways.
- Mechanism of Action :
- The compound may modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression.
- It has been shown to affect the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. The compound appears to inhibit the production of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases.
- Key Findings :
- In vitro studies revealed a significant reduction in cytokine levels (e.g., TNF-alpha, IL-6) upon treatment with the compound.
- The mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. A series of derivatives have been synthesized to evaluate their potency and selectivity:
Compound | Structure | Activity | Reference |
---|---|---|---|
A | Structure A | Moderate anticancer activity | |
B | Structure B | High anti-inflammatory activity | |
C | Structure C | Low toxicity towards mammalian cells |
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
-
Study on Cancer Cell Lines :
- In a study involving various human cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity against these cells.
- The study also reported minimal effects on normal cell lines, suggesting a favorable therapeutic index.
-
Inflammatory Disease Model :
- In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammation markers and improved clinical outcomes.
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
methyl 2-(4-chloro-5-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)3-5-2-6(9)7(10)4-11-5/h2,4H,3H2,1H3 |
InChI Key |
HKOFTAPNQSHMDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=N1)F)Cl |
Origin of Product |
United States |
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